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molecular formula C12H12ClNO3 B8305588 4-acetyl-5-methyl-2-phenyloxazole N-oxide hydrochloride CAS No. 18735-67-6

4-acetyl-5-methyl-2-phenyloxazole N-oxide hydrochloride

Cat. No. B8305588
M. Wt: 253.68 g/mol
InChI Key: FDJITHGOLNSZHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05296607

Procedure details

Next, 100 g of 4-acetyl-5-methyl-2-phenyloxazole N-oxide hydrochloride was dissolved in 500 ml of glacial acetic acid and 100 g of zinc powder was added to the solution while cool stirring within a ice water bath. The separation was filtered after addition of 2 l of water and recrystalization was carried out by addition of methanol to produce 10 g of 4-acetyl-5-methyl-2-phenyloxazole (melting point; 74° to 76° C.).
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
100 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.[C:2]([C:5]1[N+:6]([O-])=[C:7]([C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)[O:8][C:9]=1[CH3:10])(=[O:4])[CH3:3]>C(O)(=O)C.[Zn]>[C:2]([C:5]1[N:6]=[C:7]([C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)[O:8][C:9]=1[CH3:10])(=[O:4])[CH3:3] |f:0.1|

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
Cl.C(C)(=O)C=1[N+](=C(OC1C)C1=CC=CC=C1)[O-]
Name
Quantity
500 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
100 g
Type
catalyst
Smiles
[Zn]

Conditions

Stirring
Type
CUSTOM
Details
stirring within a ice water bath
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while cool
CUSTOM
Type
CUSTOM
Details
The separation
FILTRATION
Type
FILTRATION
Details
was filtered
ADDITION
Type
ADDITION
Details
after addition of 2 l of water and recrystalization
ADDITION
Type
ADDITION
Details
was carried out by addition of methanol

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)C=1N=C(OC1C)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 10 g
YIELD: CALCULATEDPERCENTYIELD 12.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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